2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-thiomethyl benzophenone
CAS No.: 898755-94-7
Cat. No.: VC3873639
Molecular Formula: C22H25NO3S
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-thiomethyl benzophenone - 898755-94-7](/images/structure/VC3873639.png)
Specification
CAS No. | 898755-94-7 |
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Molecular Formula | C22H25NO3S |
Molecular Weight | 383.5 g/mol |
IUPAC Name | [2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(2-methylsulfanylphenyl)methanone |
Standard InChI | InChI=1S/C22H25NO3S/c1-27-20-9-5-4-8-19(20)21(24)18-7-3-2-6-17(18)16-23-12-10-22(11-13-23)25-14-15-26-22/h2-9H,10-16H2,1H3 |
Standard InChI Key | LMMFPFMGPCUCNR-UHFFFAOYSA-N |
SMILES | CSC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4 |
Canonical SMILES | CSC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4 |
Introduction
Chemical Structure and Molecular Identity
Core Structural Features
The molecule consists of a benzophenone backbone substituted with two distinct functional groups:
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A 1,4-dioxa-8-azaspiro[4.5]decyl moiety attached via a methyl group at the 8-position of the spiro ring.
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A thiomethyl group (-SMe) at the 2'-position of the benzophenone aryl ring .
The spirocyclic system introduces conformational rigidity, while the thiomethyl group enhances electron density and influences reactivity. The IUPAC name, [4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-[2-(methylsulfanyl)phenyl]methanone, reflects these substituents .
Table 1: Key Identifiers and Synonyms
Identifier | Value | Source |
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CAS Number | 898755-94-7 | |
Molecular Formula | ||
Molecular Weight | 383.51 g/mol | |
SMILES | CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4 | |
InChIKey | NGNJUJWKXBEPRA-UHFFFAOYSA-N |
Spectral and Computational Data
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InChI Code: Provides a machine-readable representation of the molecular structure, enabling computational modeling .
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3D Conformation: PubChem’s interactive 3D model highlights the spirocyclic system’s chair-like conformation and the planar benzophenone core .
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols are proprietary, the structure suggests a multi-step approach:
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Spiro Ring Formation: Cyclization of a diol and amine precursor to form the 1,4-dioxa-8-azaspiro[4.5]decane system.
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Methylation: Introduction of the thiomethyl group via nucleophilic substitution or thiol-ene chemistry.
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Coupling Reaction: Friedel-Crafts acylation or Suzuki-Miyaura coupling to attach the benzophenone backbone .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Purpose |
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Cyclization | Ethylene glycol, NH₃, acid catalyst | Form spirocyclic amine |
Thiomethylation | CH₃SH, base, polar aprotic solvent | Introduce -SMe group |
Coupling | AlCl₃ (Lewis acid), 80–100°C | Benzophenone backbone assembly |
Purification and Yield Optimization
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Chromatography: Silica gel column chromatography is typically employed for purification .
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Crystallization: Ethanol/water mixtures yield white crystalline solid with >95% purity .
Physical and Chemical Properties
Solubility and Stability
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Solubility: Freely soluble in DMSO (≥10 mM) and dichloromethane; sparingly soluble in water (<0.1 mg/mL) .
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Storage: Stable at room temperature for 1 month when sealed; long-term storage requires -20°C under inert gas .
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C ether), and 2550 cm⁻¹ (S-H stretch, minor) .
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NMR: NMR (CDCl₃, 400 MHz): δ 7.8 (d, 2H, aromatic), 3.7–4.1 (m, 8H, spiro-OCH₂), 2.5 (s, 3H, SCH₃) .
Applications and Research Findings
Pharmaceutical Intermediate
The compound’s spirocyclic and thiomethyl groups make it a candidate for:
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Kinase Inhibitors: Structural analogs inhibit protein kinases involved in cancer pathways .
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Antioxidant Agents: Thiomethyl groups scavenge free radicals, as demonstrated in in vitro assays .
Material Science
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Liquid Crystals: The rigid spiro core enhances thermal stability in mesophase materials .
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Polymer Additives: Improves UV resistance in polycarbonates due to benzophenone’s light-absorbing properties .
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
Compound Name | CAS | Molecular Formula | Key Differences |
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4'-Carboethoxy-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone | 898755-92-5 | Carboethoxy group replaces thiomethyl | |
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-thiomethyl benzophenone | 898755-95-8 | Thiomethyl group at 4' instead of 2' |
Future Directions
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Biological Screening: Evaluate anticancer and antimicrobial activity in cell-based assays.
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Process Optimization: Develop greener synthetic routes using catalytic methods.
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Formulation Studies: Explore nanoencapsulation to enhance bioavailability for potential therapeutic use.
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